molecular formula C21H21N3O2S B2768926 N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034539-62-1

N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2768926
CAS RN: 2034539-62-1
M. Wt: 379.48
InChI Key: MHYHZVDTNZQSKA-UHFFFAOYSA-N
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Description

“N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is complex, with several functional groups. It includes a thiophene ring, a carboxamide group, and a piperidine ring . The binding mode of similar compounds with proteins has shown that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction can form between the agonist and the protein .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can react with CS2 in the presence of a catalytic amount of DBU to produce 2-aminothiophenes . They can also react with potassium thioacetate under a tandem allylic substitution/5-exo-dig annulation/aromatization to produce 2,4-substituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Heterocyclic Synthesis

The compound has been utilized in the synthesis of various heterocyclic derivatives, showing versatility in chemical reactions. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate, leading to a range of derivatives including pyrazole, isoxazole, and pyrimidine, showcasing the compound's potential in creating a variety of heterocyclic structures (Mohareb et al., 2004).

Pharmacological Potential

N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide derivatives have been explored for their pharmacological potential, including as cholinesterase inhibitors, which could be beneficial in treating diseases like Alzheimer's. Novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide were synthesized and found to be effective dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with some compounds showing significant inhibition compared to the standard donepezil, indicating their potential in therapeutic applications (Kausar et al., 2021).

Chemical Structure-Activity Relationship

The compound's derivatives have been a subject of structure-activity relationship (SAR) studies, particularly as endothelin receptor-A antagonists, showing that specific modifications to the aryl group can enhance potency. Such studies help in understanding how structural changes affect biological activity, guiding the development of more effective and selective therapeutic agents (Wu et al., 1997).

Enzyme Inhibition

Derivatives of N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide have been investigated as inhibitors for various enzymes, showing broad potential in medicinal chemistry. For instance, compounds targeting co-activator associated arginine methyltransferase 1 (CARM1) were designed, with thiophene analogues showing superior potency, highlighting the utility of these derivatives in enzyme inhibition studies (Allan et al., 2009).

Anti-inflammatory and Antioxidant Properties

Additionally, some derivatives have shown promising anti-inflammatory and antioxidant properties, further expanding the compound's applicability in therapeutic research. Specifically, certain derivatives inhibited the expression of adhesion molecules like E-selectin and ICAM-1, offering potential as anti-inflammatory agents (Boschelli et al., 1995).

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-20(19-12-16-4-1-2-6-18(16)27-19)23-13-15-7-10-24(11-8-15)21(26)17-5-3-9-22-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYHZVDTNZQSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

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